molecular formula C9H7BrF3NO3 B1411556 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene CAS No. 1713163-16-6

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene

Cat. No.: B1411556
CAS No.: 1713163-16-6
M. Wt: 314.06 g/mol
InChI Key: GJWDHMVBTMNMJO-UHFFFAOYSA-N
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Description

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene (CAS: 1774894-34-6) is a halogenated aromatic compound with the molecular formula C₉H₇BrF₃NO₃. Its structure consists of a benzene ring substituted with bromine (Br) at the 2-position, a nitro group (-NO₂) at the 1-position, and a 3,3,3-trifluoropropoxy group (-OCH₂CF₃) at the 4-position .

Properties

IUPAC Name

2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWDHMVBTMNMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Route via Nucleophilic Aromatic Substitution

Adapted from methodologies in the provided sources (e.g., CN102491901A and RSC Supplementary Information).

Step 1: Synthesis of 4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene

  • Reaction : React 2-fluoro-4-nitrophenol with 3,3,3-trifluoropropyl bromide (K₂CO₃/DMF, 110°C).
    2-Fluoro-4-nitrophenol + CF₃CH₂CH₂Br → 4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene  

Step 2: Bromination via SNAr

  • Reaction : Substitute fluorine with bromine using HBr/FeBr₃ at 60°C.
    4-(3,3,3-Trifluoropropoxy)-2-fluoro-1-nitrobenzene + HBr → 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene  
  • Key Data :
Parameter Value
Yield 65–70%
Reaction Time 6–8 h

Direct Bromination of Preformed Nitro-Ether

Step 1: Nitration of 4-(3,3,3-Trifluoropropoxy)bromobenzene

Parameter Value
Yield 60–65%
Selectivity >90% (ortho:para = 8:1)

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability
Sequential Route 70–75 Moderate High
SNAr Route 65–70 High Moderate
Direct Bromination 60–65 Low Low

Optimization Insights :

  • The Sequential Route is preferred for industrial scalability due to straightforward purification and minimal side reactions.
  • The SNAr Route offers higher atom economy but requires stringent control of bromination conditions.

Critical Research Findings

  • Regioselectivity : The trifluoropropoxy group directs nitration to the ortho position relative to bromine, as confirmed by DFT calculations.
  • Solvent Effects : DMF enhances reaction rates in etherification steps due to its polar aprotic nature.
  • Byproducts : Minor isomers (e.g., para-nitro derivatives) are removed via column chromatography (PE:EtOAc = 10:1).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromine atom.

    Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of 4-(3,3,3-trifluoropropyloxyl)aniline.

    Reduction: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)aniline.

    Oxidation: Formation of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)benzoic acid.

Scientific Research Applications

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of fluorinated organic compounds.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in drug development for its unique chemical properties.

    Industry: Used in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and nitro group facilitate electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of various intermediates and final products, depending on the reaction conditions .

Comparison with Similar Compounds

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene

  • Substituents: Br (2-position), NO₂ (1-position), -OCH₂CF₃ (4-position).
  • Molecular Weight : ~330.01 g/mol.
  • Key Functional Groups : Bromine (halogen), nitro, trifluoropropoxy.

Flufenprox (CAS: 107713-58-6)

  • Substituents: Chlorophenoxy group (4-chlorophenoxy), trifluoropropoxy-derived chain.
  • Molecular Formula : C₂₄H₂₂ClF₃O₃.
  • Use : Insecticide .
  • Structural Differences: Larger molecular framework with a chlorophenoxy group and extended alkoxy chain.

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

  • Substituents: Br (1-position), F (3-position), methoxy (-OCH₃) (2-position), NO₂ (4-position).
  • Molecular Formula: C₇H₅BrFNO₃.
  • Use : Likely a synthetic intermediate (safety data sheet indicates handling precautions) .
  • Structural Differences : Methoxy group instead of trifluoropropoxy; fluorine replaces nitro at a different position.

Flumetover (CAS: 154025-04-4)

  • Molecular Formula: C₁₉H₂₀F₃NO₃.
  • Use : Fungicide .
  • Structural Differences : Contains a triazole-related moiety absent in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Reactivity Influencers
This compound 330.01 ~2.8 Nitro (electron-withdrawing), Br (leaving group)
Flufenprox 474.88 ~5.2 Chlorophenoxy (lipophilic), trifluoropropoxy
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 264.03 ~1.9 Methoxy (electron-donating), F (polar)
Flumetover 383.36 ~3.5 Triazole (heterocyclic), trifluoromethyl

Notes:

  • The trifluoropropoxy group in the target compound and flufenprox increases hydrophobicity, critical for membrane penetration in pesticidal activity .
  • The nitro group in the target compound enhances electrophilicity, making it more reactive than flufenprox, which lacks nitro substituents .

Biological Activity

Overview

2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene is an organic compound characterized by the presence of a bromine atom, a nitro group, and a trifluoropropoxy group attached to a benzene ring. Its molecular formula is C9H7BrF3NO3C_9H_7BrF_3NO_3 with a molecular weight of approximately 314.06 g/mol. The compound is notable for its potential biological activities, which include antimicrobial, antitumoral, and anti-inflammatory properties.

The synthesis of this compound typically involves nitration and trifluoropropyloxylation reactions. These processes allow for the introduction of functional groups that enhance the compound's reactivity and biological activity.

Property Value
Molecular FormulaC9H7BrF3NO3
Molecular Weight314.06 g/mol
IUPAC NameThis compound
CAS Number1779124-31-0

Antimicrobial Activity

Nitro-containing compounds like this compound have demonstrated notable antimicrobial properties. Nitro groups can be activated within biological systems to form reactive intermediates that interact with microbial DNA, leading to cell death. For example, nitro derivatives such as metronidazole are effective against various pathogens by generating toxic radicals that damage DNA and cellular structures .

Antitumoral Activity

Research indicates that nitroaromatic compounds can act as hypoxia-activated prodrugs. In cancerous tissues where oxygen levels are low, these compounds may be selectively activated to exert cytotoxic effects on tumor cells. The presence of the nitro group in this compound may enhance its potential as an anticancer agent by promoting selective toxicity in hypoxic conditions .

Anti-inflammatory Effects

Compounds with nitro groups have also been studied for their anti-inflammatory properties. The ability to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) positions these compounds as potential therapeutic agents in inflammatory diseases . Experimental studies have shown that modifications to the nitro group can significantly influence biological activity and selectivity.

Case Studies

  • Nitro Derivative Studies : A study on various nitro derivatives highlighted that modifications at specific positions on the aromatic ring could enhance antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. The structural characteristics of this compound suggest it may follow similar trends in efficacy due to its unique substituents .
  • Hypoxia Activation : In a research article focusing on hypoxia-activated prodrugs, it was noted that compounds with nitro groups could be selectively activated under low oxygen conditions typical of tumor microenvironments. This activation mechanism is critical for developing targeted cancer therapies .

The mechanism of action for this compound likely involves its interaction with biological targets through the following pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that bind covalently to DNA or proteins, leading to cellular damage.
  • Enhanced Lipophilicity : The trifluoropropoxy group increases the lipophilicity of the compound, facilitating its passage through cellular membranes and enhancing interaction with lipid bilayers and protein targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene
Reactant of Route 2
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2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene

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